REACTION_CXSMILES
|
C1(C2C(O)=[N:6][CH:7]=[N:8][C:9]=2O)CC1.O=P(Cl)(Cl)[Cl:14].CCN([CH:23]([CH3:25])[CH3:24])C(C)C.Cl[CH2:27][CH2:28][Cl:29]>>[Cl:29][C:28]1[C:27]([CH:23]2[CH2:25][CH2:24]2)=[C:9]([Cl:14])[N:8]=[CH:7][N:6]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 days
|
Duration
|
2 d
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 5% NaHCO3 and EtOAc
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1C1CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |